molecular formula C12H7ClFNO2 B596969 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene CAS No. 1355247-49-2

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

Cat. No.: B596969
CAS No.: 1355247-49-2
M. Wt: 251.641
InChI Key: YRLWLQFWSYVFHE-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H7ClFNO2. It is a derivative of biphenyl, where one phenyl ring is substituted with chlorine and fluorine, and the other with a nitro group. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene typically involves the nitration of 2-Chloro-1-fluorobenzene followed by a coupling reaction with a nitro-substituted phenyl ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-1-fluoro-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWLQFWSYVFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742770
Record name 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-49-2
Record name 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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